![molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5](/img/structure/B2947423.png)

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

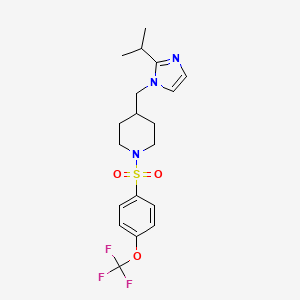

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a compound that belongs to the imidazopyridine class . This class of compounds is known for their structural resemblance to purines and their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

Imidazopyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

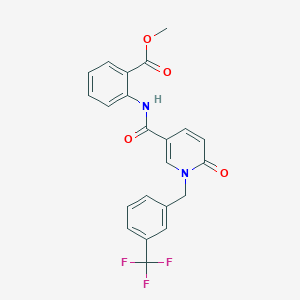

The molecular structure of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid is characterized by an imidazole ring fused with a pyridine moiety . This structural feature is common among imidazopyridines, which also include various isomeric forms like imidazo[4,5-b]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered a new version of Dimroth rearrangement involving the cleavage of a C–N bond and the formation of a C–C bond .科学的研究の応用

- Imidazo[4,5-c]pyridine compounds have shown potential in various disease conditions . They were first discovered to have bioactivity as GABA A receptor positive allosteric modulators .

- These compounds can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

- Imidazo[1,5-a]pyridine, a related compound, is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .

- Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer drugs .

- The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being targeted .

- The outcomes would also vary based on these factors .

Pharmacological Applications

Synthesis of Agrochemicals and Pharmaceuticals

Optoelectronic Devices and Sensors

Anti-Cancer Drugs

Emitters for Confocal Microscopy and Imaging

- Imidazopyridines, which include imidazo[4,5-c]pyridines, have been developed as proton pump inhibitors .

- These compounds inhibit the gastric proton pump, which is the terminal stage in gastric acid secretion, effectively suppressing the production of stomach acid .

- They are used in the treatment of diseases such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger–Ellison syndrome .

- Some imidazopyridines have been developed as aromatase inhibitors .

- Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens .

- By inhibiting this enzyme, these compounds can be used in the treatment of estrogen-dependent diseases such as breast cancer .

- Certain imidazopyridines have been developed as NSAIDs .

- These drugs exert their effects by inhibiting enzymes involved in the production of prostaglandins, which are compounds that play a key role in inflammation .

- They are used in the treatment of a variety of conditions, including pain, fever, and inflammation .

- The derivatives of 1,3-diazole, which include imidazo[4,5-c]pyridines, show different biological activities such as antibacterial and antimycobacterial activities .

- These compounds can inhibit the growth of bacteria and mycobacteria, making them useful in the treatment of bacterial and mycobacterial infections .

Proton Pump Inhibitors

Aromatase Inhibitors

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Antibacterial and Antimycobacterial Agents

Anti-inflammatory, Antitumor, Antidiabetic, and Anti-allergic Agents

- Imidazo[4,5-b]pyridine derivatives have been developed as potent, selective, and orally bioavailable protein kinase B/Akt inhibitors .

- These compounds can inhibit the activity of protein kinase B/Akt, a key enzyme involved in cell survival and proliferation .

- They have potential applications in the treatment of diseases where the Akt pathway is dysregulated, such as cancer .

- Imidazo[4,5-c]pyridines are known to act as GABA A receptor agonists .

- GABA A receptors are a type of neurotransmitter receptor in the brain, and agonists for these receptors can have sedative, anxiolytic, and muscle relaxant effects .

- This makes imidazo[4,5-c]pyridines potential candidates for the development of drugs for the treatment of conditions such as anxiety, insomnia, and muscle spasms .

- Some imidazo[4,5-c]pyridine derivatives have been developed as antiulcer agents .

- These compounds can inhibit the production of stomach acid, making them useful in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

- Certain imidazo[4,5-c]pyridine derivatives have been developed as antihistaminic agents .

- These compounds can inhibit the action of histamine, a compound that plays a key role in allergic reactions .

- They have potential applications in the treatment of conditions such as allergies and hay fever .

Potent, Selective, and Orally Bioavailable Protein Kinase B/Akt Inhibitors

GABA A Receptor Agonists

Antiulcer Agents

Antihistaminic Agents

Antiviral Agents

将来の方向性

Imidazopyridines have been found to have potential therapeutic significance, and their ability to influence many cellular pathways makes them promising candidates for future research . The development of new preparative methods for the synthesis of imidazopyridines using various catalysts has been described, which could pave the way for the discovery of new compounds and therapeutic applications .

特性

IUPAC Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQWXHKKUWYNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)

![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)

![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)